molecular formula C19H17NO6S B12186904 Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Cat. No.: B12186904
M. Wt: 387.4 g/mol
InChI Key: TXMZDTCHAPFKJX-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a benzoate ester derivative featuring a 1,4-oxathiin ring system substituted with a phenyl group and a sulfone (dioxido) moiety. The compound’s structure integrates a benzoate ester core linked via an amide bond to a 3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl group, which is further modified by sulfonation at the sulfur atom.

Synthetic routes for analogous benzo-1,4-oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) involve nucleophilic substitution reactions using sodium hydride in DMF, followed by coupling with heterocyclic precursors .

Properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17NO6S/c1-25-19(22)14-9-5-6-10-15(14)20-18(21)16-17(13-7-3-2-4-8-13)27(23,24)12-11-26-16/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

TXMZDTCHAPFKJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the 1,4-oxathiin ring, which is then functionalized with a phenyl group. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Group Variations

The target compound’s 1,4-oxathiin ring with a sulfone group distinguishes it from other benzoate-based derivatives. Key comparisons include:

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Structural Differences :
    • Core Heterocycle: Sulfonylureas (e.g., metsulfuron methyl ester) feature a 1,3,5-triazine ring, whereas the target compound uses a 1,4-oxathiin ring .
    • Linkage: Sulfonylureas employ a sulfonylurea bridge (–SO₂–NH–CO–NH–), while the target compound has a sulfonamide (–SO₂–NH–CO–) linked to the benzoate ester.
  • Applications : Sulfonylureas are potent herbicides inhibiting acetolactate synthase (ALS). The target compound’s bioactivity remains unconfirmed but may share mechanistic parallels due to sulfone/amide motifs .
Thiadiazole and Benzoxathiine Derivatives
  • Example: 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) and 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) . Heterocycle: Thiadiazole (3d) vs. benzoxathiine (4b) vs. oxathiin-sulfone (target). Functional Groups: Thiadiazole derivatives lack sulfone groups but share phenoxy substituents. Elemental Analysis: Compound 3d (C₁₅H₁₂N₂OS) shows C 67.24%, H 4.80%, N 10.17%, contrasting with the target’s hypothetical formula (C₁₉H₁₇NO₆S; calculated) .

Data Table: Structural and Analytical Comparison

Compound Name Molecular Formula Key Functional Groups Elemental Analysis (C, H, N) Application Reference
Target Compound C₁₉H₁₇NO₆S* Benzoate ester, sulfonamide, oxathiin Hypothetical: C 58.90; H 4.40; N 3.60 Research compound
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S Benzoate ester, sulfonylurea, triazine Herbicide
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) C₁₅H₁₂N₂OS Thiadiazole, phenoxy C 67.24; H 4.80; N 10.17 Synthetic intermediate

*Hypothetical formula based on structural analysis.

Research Findings and Implications

Structural Confirmation and Analytical Techniques

While direct crystallographic data for the target compound is unavailable, tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are widely used to resolve similar heterocyclic structures . Elemental analysis protocols, as applied to compound 3d (C 67.24%, H 4.80%, N 10.17%), validate purity and stoichiometry in oxathiin derivatives .

Potential Bioactivity

The sulfone and amide groups in the target compound may confer herbicidal or antifungal activity, analogous to sulfonylureas. However, the absence of a triazine ring—critical for ALS inhibition—suggests divergent mechanisms .

Biological Activity

Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, including an oxathiin ring and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO6S2C_{21}H_{21}NO_{6}S_{2}, with a molecular weight of 447.5 g/mol. It features an oxathiin moiety which is known for its diverse chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H21NO6S2C_{21}H_{21}NO_{6}S_{2}
Molecular Weight447.5 g/mol
Structural FeaturesOxathiin ring, methyl ester group, amide linkage

Mechanisms of Biological Activity

Research indicates that compounds containing oxathiin structures may exhibit significant biological activities such as:

  • Antimicrobial Properties : The presence of the oxathiin ring suggests potential activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth.
  • Antifungal Activity : Oxathiin derivatives have been explored as antifungal agents due to their ability to disrupt fungal cell wall synthesis.
  • Inhibitory Effects on Enzymes : The carbonyl and dioxido functionalities may interact with specific enzymes, potentially leading to inhibition of critical metabolic pathways in target organisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that related oxathiin compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity and inhibition of protein synthesis.
  • Fungicidal Action : Another research highlighted the fungicidal properties of similar oxathiin derivatives against Candida albicans, suggesting that these compounds could serve as potential antifungal agents in clinical settings.
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that certain derivatives could inhibit key enzymes involved in metabolic pathways, which may lead to decreased cell proliferation in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-y)carbonyl]amino}benzoate, a comparison with other structurally related compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
CarboxinDihydrooxathiinAntifungalFirst developed as a fungicide
ThiamethoxamThiazole ringInsecticideBroad-spectrum insecticidal activity
OxathiozoneOxathiin derivativeAntimicrobialKnown for specific action against bacteria

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